5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H17N3O3S |
Molecular Weight | 367.4 g/mol |
CAS Number | 1286710-62-0 |
The biological activity of isoxazole derivatives, including the compound , can be attributed to their ability to interact with various biological targets. Isoxazoles are known for their antitumor , antiviral , and anti-inflammatory properties. The specific mechanisms include:
- Inhibition of Cancer Cell Proliferation : Isoxazole derivatives often exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to the target compound have shown significant activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, demonstrating lower toxicity towards normal cells .
- Regulation of Immune Functions : Some isoxazole derivatives act as modulators of immune responses, enhancing the body's ability to combat tumors and infections .
- Enzyme Inhibition : Many compounds within this class inhibit specific enzymes involved in cancer progression, such as protein tyrosine phosphatases and various kinases .
Anticancer Activity
A study evaluating the cytotoxic properties of various isoxazole derivatives found that many exhibited potent activity against cancer cell lines. The following table summarizes the IC50 values for selected compounds:
Compound ID | IC50 (µM) | Cell Line | Activity Level |
---|---|---|---|
5 | 6.3 | HCT-116 | Very Strong |
11 | 9.7 | HCT-116 | Very Strong |
12 | 8.2 | HCT-116 | Very Strong |
14 | 4.4 | HCT-116 | Very Strong |
5 | 8.0 | PC3 | Strong |
11 | 18.0 | PC3 | Moderate |
These findings indicate that the compound has a promising profile for further development as an anticancer agent .
Anti-inflammatory and Other Activities
Isoxazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that these compounds can significantly reduce inflammatory markers in activated macrophages and other immune cells . Additionally, their antiviral potential has been explored, with some derivatives demonstrating efficacy against viral infections by inhibiting viral replication pathways .
Case Studies
- Case Study on Colorectal Cancer : A recent study highlighted the effectiveness of a series of isoxazole derivatives in inhibiting HCT-116 cell proliferation, revealing that certain modifications in the molecular structure enhanced cytotoxicity compared to standard treatments like 5-fluorouracil .
- Antiviral Activity Against SARS-CoV-2 : A computational study assessed various heterocyclic compounds, including isoxazoles, for potential activity against SARS-CoV-2. The results indicated that specific modifications could enhance binding affinity to viral proteins, suggesting a pathway for therapeutic development .
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-21-8-2-5-14(21)12-22(13-15-6-4-10-26-15)19(23)16-11-18(25-20-16)17-7-3-9-24-17/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSCXVFLFNRJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.